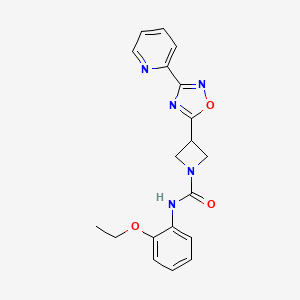

N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-2-26-16-9-4-3-7-14(16)21-19(25)24-11-13(12-24)18-22-17(23-27-18)15-8-5-6-10-20-15/h3-10,13H,2,11-12H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWLGEISEQUINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.36 g/mol. The compound features an azetidine ring, a pyridinyl moiety, and an oxadiazole group, which are known to contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives against various viruses. For instance, derivatives similar to N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl) have shown promising activity against Zika virus (ZIKV), with structure-activity relationship (SAR) analyses indicating that specific substitutions enhance antiviral potency .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. For example, derivatives containing the oxadiazole moiety have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with inhibition zones significantly larger than those of standard antibiotics .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Screening

In a study focused on developing antiviral agents against ZIKV, a series of 1,2,4-oxadiazole derivatives were synthesized and screened for their efficacy. Among these compounds, one derivative exhibited IC50 values in the low micromolar range, indicating strong antiviral activity. The study emphasized the importance of the oxadiazole ring in enhancing biological activity through specific substitutions on the phenyl and pyridinyl rings .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of compounds containing the oxadiazole scaffold. The results showed that certain derivatives had significant inhibitory effects on bacterial strains such as E. coli and Bacillus subtilis. The introduction of a pyridinyl group was found to enhance the overall antimicrobial activity compared to similar compounds lacking this moiety .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Modifications

Azetidine vs. Piperidine/Propanamide Backbones

- This rigidity may reduce metabolic degradation, enhancing bioavailability .

- Propanamide Linkers : Compounds in (e.g., 6a–6e ) use a flexible propanamide linker instead of azetidine, which may increase entropy penalties during receptor binding. However, their CB2 receptor selectivity demonstrates the utility of oxadiazole-aryl combinations in targeting G protein-coupled receptors .

1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole

- Oxadiazole: The 1,2,4-oxadiazole group in the target compound and ’s antimicrobial agents (e.g., 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) provides electron-deficient aromaticity, favoring π-π stacking with biological targets. This moiety is associated with antimicrobial activity in .

- However, sulfur’s larger atomic radius may sterically hinder target interactions .

Substituent Analysis

Pyridinyl Groups

- The pyridin-2-yl group in the target compound is a common feature in ’s thiadiazoles (e.g., 23–25 ) and ’s CB2 ligands (e.g., 6b ). This substituent facilitates hydrogen bonding and cation-π interactions, critical for receptor engagement .

- Chloropyridinyl Variants : –10 describe 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide , where chloro-substituents enhance electronegativity and metabolic stability. However, chlorine may introduce toxicity risks compared to the ethoxy group in the target compound .

Aryl Carboxamide Variations

Yield and Purity Trends

- reports yields ranging from 13% (compound 38 ) to 71% (compound 25 ) for thiadiazole derivatives, highlighting the variability of substituent effects on reaction efficiency .

- ’s oxadiazolyl-propionamides (6a–6e ) were synthesized with unstated yields but high purity (>95%), emphasizing robust purification protocols (e.g., column chromatography) .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three structural units:

- N-(2-ethoxyphenyl)carboxamide moiety

- Azetidine ring

- 3-(pyridin-2-yl)-1,2,4-oxadiazole subunit

Retrosynthetic disconnection suggests the following intermediates (Figure 1):

- Intermediate A : 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine

- Intermediate B : N-(2-Ethoxyphenyl)carbamoyl chloride

Synthesis of 3-(3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine (Intermediate A)

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. Two methods are prevalent:

Method 1: Vilsmeier Reagent-Mediated Activation

- Reactants : Pyridine-2-carboxamidoxime and chloracetylated azetidine precursor

- Conditions : Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by neutralization with NaHCO₃

- Yield : 68–72%

- Mechanism : Carboxylic acid activation via formation of iminium intermediate, facilitating nucleophilic attack by amidoxime (Scheme 1A)

Method 2: Superbase-Promoted Cyclization

Azetidine Functionalization

The azetidine ring is introduced via nucleophilic substitution or ring-closing metathesis:

Protocol from Patent CN104876919A:

- Starting Material : 4-Bromo-N'-hydroxybenzylamine

- Chloroacetylation : Chloroacetyl chloride in CH₂Cl₂ with triethylamine (8 hours, 25°C)

- Cyclization : Intramolecular SN2 reaction using K₂CO₃ in DMF (80°C, 4 hours)

- Coupling : Suzuki-Miyaura reaction with pyridinylboronic acid, Pd(PPh₃)₄ catalyst

Synthesis of N-(2-Ethoxyphenyl)Carbamoyl Chloride (Intermediate B)

Carbamoyl Chloride Preparation

- Reactants : 2-Ethoxyaniline and triphosgene

- Conditions : Anhydrous THF, 0°C, under N₂ atmosphere

- Yield : 85–90%

- Safety Note : Triphosgene requires strict moisture control to prevent HCl release

Final Coupling and Characterization

Amide Bond Formation

- Reactants : Intermediate A (3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine) and Intermediate B

- Conditions :

- Solvent: Dichloromethane

- Base: N,N-Diisopropylethylamine (DIPEA)

- Temperature: 0°C → 25°C (12 hours)

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, EtOAc/hexane 1:3)

- Yield : 62–65%

Optimization Strategies and Challenges

Oxadiazole Cyclization Efficiency

Comparative studies of cyclization methods (Table 1):

| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier Reagent | POCl₃/DMF | 2 | 72 | 98 |

| Superbase | NaOH/DMSO | 18 | 60 | 95 |

| Pt-Catalyzed | PtCl₄/EtOH | 6 | 48 | 90 |

Key Insight : Vilsmeier method offers superior yield and shorter reaction time but generates acidic waste.

Scale-Up Considerations

Critical Process Parameters (CPPs)

- Temperature Control : Exothermic reactions (e.g., triphosgene reactions) require jacketed reactors.

- Moisture Sensitivity : Intermediate B must be stored under N₂ with molecular sieves.

- Catalyst Loading : Pd(PPh₃)₄ in Suzuki coupling optimized at 2 mol% to minimize costs.

Q & A

Q. Key reagents :

- 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid

- N-(2-ethoxyphenyl)azetidine-1-carboxamide

- Catalysts: Ytterbium triflate (for cyclization)

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm, ethoxyphenyl signals at δ 6.7–7.3 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping azetidine ring signals (δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ calculated for C₂₀H₂₁N₅O₃: 380.17) .

- HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Basic: How is initial biological activity screening conducted?

Answer:

- In vitro assays :

- Antimicrobial : MIC testing against S. aureus and E. coli (CLSI guidelines) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Target engagement : Fluorescence polarization assays for kinase inhibition (e.g., EGFR) .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Answer:

DoE identifies critical variables via fractional factorial design:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 100°C |

| Solvent polarity | DMF > Ethanol > THF | DMF |

| Catalyst loading | 0.5–5 mol% | 2 mol% |

| Reaction time | 4–24 h | 12 h |

Outcome : 22% yield improvement by prioritizing solvent choice and catalyst loading .

Advanced: How to resolve contradictions in NMR spectral data?

Answer:

- Variable Temperature (VT) NMR : Suppress rotational conformers (e.g., azetidine ring puckering) causing signal splitting .

- Deuterated solvent screening : Use CDCl₃ vs. DMSO-d₆ to differentiate hydrogen-bonding effects .

- Computational validation : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) spectra .

Advanced: What is the role of the oxadiazole moiety in bioactivity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

| Analog Structure | Oxadiazole Substitution | Activity (IC₅₀, μM) |

|---|---|---|

| Pyridinyl-oxadiazole | 3-(Pyridin-2-yl) | 0.45 (HeLa) |

| Phenyl-oxadiazole | 3-Phenyl | 5.2 (HeLa) |

| Methyl-oxadiazole | 3-Methyl | >10 (HeLa) |

The pyridinyl group enhances π-π stacking with kinase active sites, while methyl reduces solubility .

Advanced: How do computational methods aid reaction pathway design?

Answer:

- Reaction path search : Quantum mechanical (QM) simulations (e.g., Gaussian) predict transition states for oxadiazole cyclization .

- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., ytterbium triflate vs. scandium) .

Advanced: How does this compound compare to structural analogs?

Answer:

| Compound | Core Structure | Bioactivity | Unique Feature |

|---|---|---|---|

| Target compound | Azetidine-oxadiazole | Anticancer (IC₅₀ 0.45 μM) | Ethoxyphenyl enhances membrane permeability |

| Analog A () | Thienopyrimidine-oxadiazole | Antimicrobial (MIC 2 µg/mL) | Sulfur-rich core improves Gram-negative activity |

| Analog B () | Triazole-acetamide | Antiviral (EC₅₀ 1.8 μM) | Allyl group reduces cytotoxicity |

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .

- Dose-response validation : Repeat IC₅₀ measurements with 8-point dilution series (R² > 0.98) .

- Metabolic stability testing : Rule out false positives due to cytochrome P450 interference .

Advanced: What solvent systems minimize byproducts during synthesis?

Answer:

| Solvent | Dielectric Constant | Byproduct Yield (%) |

|---|---|---|

| DMF | 36.7 | 5 |

| Ethanol | 24.3 | 12 |

| THF | 7.5 | 28 |

High-polarity solvents (DMF) stabilize intermediates, reducing dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.